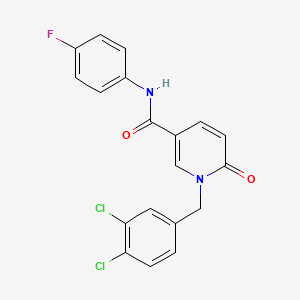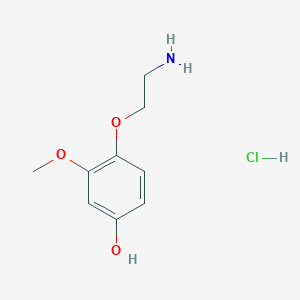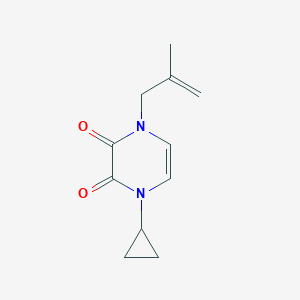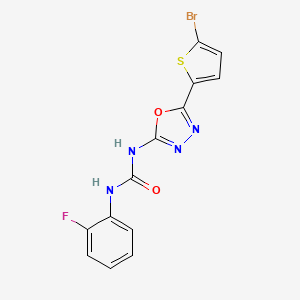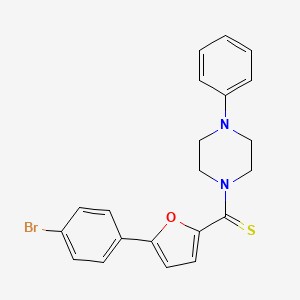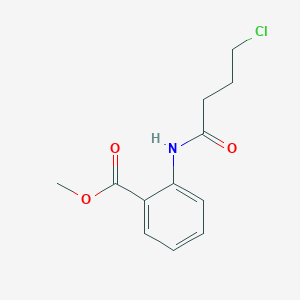
Methyl 2-(4-chlorobutanoylamino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(4-chlorobutanoylamino)benzoate, also known as MCB, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. MCB is a derivative of benzoic acid and is synthesized through a multi-step process.
Aplicaciones Científicas De Investigación
Methyl 2-(4-chlorobutanoylamino)benzoate has been extensively studied for its potential therapeutic properties. Studies have shown that Methyl 2-(4-chlorobutanoylamino)benzoate has anti-inflammatory, analgesic, and anti-cancer properties. Methyl 2-(4-chlorobutanoylamino)benzoate has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, Methyl 2-(4-chlorobutanoylamino)benzoate has been shown to reduce inflammation and pain in animal models of arthritis.
Mecanismo De Acción
The exact mechanism of action of Methyl 2-(4-chlorobutanoylamino)benzoate is not fully understood. However, studies have suggested that Methyl 2-(4-chlorobutanoylamino)benzoate may inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression. Methyl 2-(4-chlorobutanoylamino)benzoate may also activate the AMPK signaling pathway, which is involved in energy metabolism and cell survival.
Biochemical and Physiological Effects:
Methyl 2-(4-chlorobutanoylamino)benzoate has been shown to have several biochemical and physiological effects. Methyl 2-(4-chlorobutanoylamino)benzoate has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Methyl 2-(4-chlorobutanoylamino)benzoate has also been shown to reduce the expression of COX-2, an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain. Additionally, Methyl 2-(4-chlorobutanoylamino)benzoate has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-(4-chlorobutanoylamino)benzoate has several advantages for lab experiments. Methyl 2-(4-chlorobutanoylamino)benzoate is relatively easy to synthesize and is stable under normal lab conditions. Additionally, Methyl 2-(4-chlorobutanoylamino)benzoate has been shown to have low toxicity in animal models. However, one limitation of Methyl 2-(4-chlorobutanoylamino)benzoate is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on Methyl 2-(4-chlorobutanoylamino)benzoate. One area of research could be to further investigate the mechanism of action of Methyl 2-(4-chlorobutanoylamino)benzoate. Additionally, studies could be conducted to investigate the potential use of Methyl 2-(4-chlorobutanoylamino)benzoate in combination with other anti-cancer drugs. Further studies could also investigate the potential use of Methyl 2-(4-chlorobutanoylamino)benzoate in other inflammatory conditions, such as asthma and inflammatory bowel disease.
In conclusion, Methyl 2-(4-chlorobutanoylamino)benzoate is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. Methyl 2-(4-chlorobutanoylamino)benzoate has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. Further research is needed to fully understand the mechanism of action of Methyl 2-(4-chlorobutanoylamino)benzoate and its potential use in the treatment of various diseases.
Métodos De Síntesis
The synthesis of Methyl 2-(4-chlorobutanoylamino)benzoate involves the reaction of 4-chlorobutanoyl chloride with 2-aminobenzoic acid in the presence of a base such as triethylamine. The resulting product is then esterified with methanol to yield Methyl 2-(4-chlorobutanoylamino)benzoate. This multi-step process yields Methyl 2-(4-chlorobutanoylamino)benzoate as a white crystalline solid with a melting point of 89-91°C.
Propiedades
IUPAC Name |
methyl 2-(4-chlorobutanoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-17-12(16)9-5-2-3-6-10(9)14-11(15)7-4-8-13/h2-3,5-6H,4,7-8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHOMPVBUHRCEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


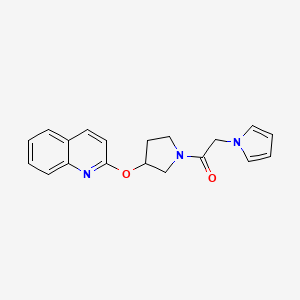
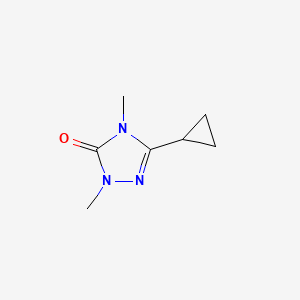


![N-[4-(2-Oxopyridin-1-yl)butyl]but-2-ynamide](/img/structure/B2966766.png)
![4-[butyl(ethyl)sulfamoyl]-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2966767.png)
![[1-(N-Hydroxy-carbamimidoyl)-cyclopropyl]-carbamic acid tert-butyl ester](/img/structure/B2966768.png)
![2-methoxy-5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2966769.png)
